Antiviral Selectivity Profile in HIV Research: Quantified Cytotoxicity Threshold vs. Isoxazole-3-Carboxamide Series
The compound demonstrates a defined antiviral activity window in CEM-T4 cells, achieving greater than 90% viral inhibition at a concentration exceeding 20 µM, with corresponding cellular toxicity also observed at this threshold (> 20 µM) [1]. This contrasts sharply with optimized N-(4'-hydroxylphenyl)-5-methylisoxazole-3-carboxamides, which exhibit potent anti-inflammatory activity in RAW 264.7 macrophages without reported cytotoxicity at the active concentrations used to suppress LPS-induced nitric oxide and prostaglandin E2 production [2].
| Evidence Dimension | Antiviral Activity vs. Cellular Toxicity Threshold |
|---|---|
| Target Compound Data | > 90% inhibition at >20 µM |
| Comparator Or Baseline | N-(4'-hydroxylphenyl)-5-methylisoxazole-3-carboxamides |
| Quantified Difference | Target compound's toxicity emerges at the same threshold as its antiviral efficacy; comparator series shows functional anti-inflammatory activity without acute toxicity in the same concentration range |
| Conditions | CEM-T4 cell line / MTT assay |
Why This Matters
This specific data point establishes the compound's known safety margin and precludes its use in applications requiring low-toxicity lead compounds.
- [1] Division of AIDS Anti-HIV/OI/TB Therapeutics Database. NIAID NIH. Compound: 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid. Journal of Medicinal Chemistry 2011 (21290). View Source
- [2] Chang, W. W., et al. (2007). Anti-inflammatory Activity and Structure-activity Relationships of N-(Substituted phenyl)-5-methylisoxazole-3-carboxamides. Chinese Pharmaceutical Journal, 59(4), 203-210. View Source
